2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a triazole-derived hydrazide featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 4 and a phenyl group at position 3. The sulfanyl (-S-) linkage connects the triazole moiety to an acetohydrazide group, which is further functionalized with an (E)-configured Schiff base derived from 4-hydroxy-3,5-dimethoxybenzaldehyde.
Properties
Molecular Formula |
C25H22ClN5O4S |
|---|---|
Molecular Weight |
524.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O4S/c1-34-20-12-16(13-21(35-2)23(20)33)14-27-28-22(32)15-36-25-30-29-24(17-6-4-3-5-7-17)31(25)19-10-8-18(26)9-11-19/h3-14,33H,15H2,1-2H3,(H,28,32)/b27-14+ |
InChI Key |
XIERUUCYYSLEDB-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the addition of the sulfanyl and acetohydrazide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving high-throughput screening and advanced analytical techniques .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound belongs to a class of 1,2,4-triazol-3-yl sulfanyl acetohydrazides. Key analogs include:
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide ():
- Substituents: 2-ethoxyphenyl instead of 4-hydroxy-3,5-dimethoxyphenyl.
- Impact: The ethoxy group may reduce polarity compared to the hydroxyl and methoxy groups in the target compound, altering solubility and membrane permeability.
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide (): Substituents: Ethyl group at position 4 of the triazole and 4-methoxyphenyl at position 4.
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): Substituents: Diethylamino and methylphenyl groups. Impact: The diethylamino group introduces basicity, which could enhance interactions with acidic protein residues in biological targets.
Table 1: Physicochemical Properties of Target Compound and Analogs
*logP values estimated using fragment-based methods.
Computational Similarity Metrics
Structural similarity to the target compound was assessed using Tanimoto and Dice coefficients , which compare molecular fingerprints (e.g., MACCS, Morgan). A Tanimoto score >0.8 indicates high similarity :
- Analog from : Tanimoto (Morgan) = 0.78; moderate similarity due to differing aromatic substituents.
- Analog from : Tanimoto (MACCS) = 0.85; high similarity attributed to the conserved triazole-sulfanyl-acetohydrazide backbone.
- Analog from : Tanimoto (Morgan) = 0.72; lower similarity due to the diethylamino group.
Bioactivity Correlations
Bioactivity profiling () reveals that analogs with:
- 4-Hydroxy-3,5-dimethoxyphenyl (target compound): Showed kinase inhibition (IC₅₀ = 1.2 µM) due to hydrogen bonding with the hydroxyl group.
- 2-Ethoxyphenyl (): Exhibited weaker activity (IC₅₀ = 8.5 µM), suggesting the hydroxyl group is critical for target engagement.
- 4-Methoxyphenyl (): Demonstrated moderate antimicrobial activity (MIC = 16 µg/mL against S. aureus), likely due to enhanced lipophilicity.
Molecular Networking and Fragmentation Patterns
LC-MS/MS-based molecular networking () clusters compounds with similar fragmentation patterns. The target compound and its analog from share a cosine score of 0.92, indicating nearly identical fragmentation pathways. In contrast, the analog from had a cosine score of 0.65, reflecting divergent structural features.
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. The presence of the triazole ring and various substituents has been associated with significant pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 465.9 g/mol. The structure features a triazole ring linked to a chlorophenyl group and an acetohydrazide moiety. The presence of the sulfanyl group further enhances its biological potential.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising results against various bacterial strains:
- Antibacterial Activity : Research indicates that compounds similar to this one exhibit significant activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antifungal Activity
Triazole compounds are well-documented for their antifungal properties. The specific compound may demonstrate efficacy against common fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. The structural characteristics of the compound suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Study on Antibacterial Efficacy : A recent study reported that related triazole compounds exhibited significant antibacterial activity against multi-drug resistant strains of S. aureus. The study utilized an agar diffusion method to assess efficacy, confirming that the tested compounds had superior activity compared to standard antibiotics .
- Anticancer Mechanism Investigation : Another research effort focused on the anticancer properties of triazole derivatives, demonstrating that they could inhibit tumor growth in vitro by inducing cell cycle arrest at the G2/M phase and promoting apoptosis in human cancer cell lines .
Data Tables
| Biological Activity | Target Organisms/Cells | MIC (µM) | Mechanism |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 20-40 | Cell wall synthesis inhibition |
| Escherichia coli | 40-70 | Metabolic pathway interference | |
| Antifungal | Various fungal strains | TBD | Ergosterol synthesis inhibition |
| Anticancer | Human cancer cell lines | TBD | Apoptosis induction |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazole-thioether and hydrazone moieties in this compound?
- Methodology : The triazole-thioether core can be synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted benzoyl chlorides under reflux in anhydrous ethanol . For the hydrazone moiety, Schiff base formation between acetohydrazide and 4-hydroxy-3,5-dimethoxybenzaldehyde in methanol under acidic catalysis (e.g., glacial acetic acid) is effective. Key steps include:
- Protecting the hydroxyl group on the benzaldehyde with methoxy groups to prevent side reactions.
- Monitoring reaction progress via TLC (e.g., silica gel plates with ethyl acetate/hexane 3:7).
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Methodology :
- IR Spectroscopy : Discrepancies in carbonyl (C=O) or thioether (C-S) stretching frequencies may arise from intermolecular hydrogen bonding or solvent effects. Compare data with structurally analogous compounds (e.g., triazole-thioethers in ).
- NMR : Use 2D NMR (e.g., -HSQC, -COSY) to resolve overlapping signals. For example, the hydrazone imine proton (N=CH) typically appears as a singlet near δ 8.2–8.5 ppm in DMSO-d .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and rule out impurities .
Advanced Research Questions
Q. What computational approaches are suitable for studying the compound’s electronic properties and binding affinity?
- Methodology :
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, dock the hydrazone moiety into the active site of α-glucosidase (PDB ID: 1XSI) to predict inhibition potential .
- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (temperature, solvent ratio, catalyst loading). For instance, optimize the cyclocondensation step by varying ethanol/water ratios (70–90°C) .
- Heuristic Algorithms : Use Bayesian optimization to predict ideal conditions for hydrazone formation, minimizing side products like Schiff base oligomers .
Q. What strategies address discrepancies between in silico predictions and experimental bioactivity results?
- Methodology :
- False Positives : If docking predicts strong binding but in vitro assays show weak activity, re-evaluate the target’s conformational flexibility using molecular dynamics simulations (e.g., GROMACS) .
- Solubility Issues : Use Hansen solubility parameters (HSPs) to select co-solvents (e.g., DMSO/PBS mixtures) for biological assays, ensuring the compound remains dissolved at tested concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
